[3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol
Description
[3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C19H19ClO3 It is characterized by the presence of a chloro group, an ethoxy group, and a naphthalen-2-ylmethoxy group attached to a phenyl ring, along with a methanol group
Properties
IUPAC Name |
[3-chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-2-23-19-11-15(12-22)10-18(21)20(19)24-13-14-7-8-16-5-3-4-6-17(16)9-14/h3-11,22H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEBCCDQSOPOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with naphthalen-2-ylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydroxy or amino group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of hydroxy or amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug development and testing .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
- Naphthalen-2-ylmethanol
- 3,5-Dichloroaniline
Comparison: Compared to similar compounds, [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
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